molecular formula C24H16N2O B15036352 phenyl(2-phenyl-1H-perimidin-9-yl)methanone

phenyl(2-phenyl-1H-perimidin-9-yl)methanone

Cat. No.: B15036352
M. Wt: 348.4 g/mol
InChI Key: RPVOAGTXYXTZTK-NMWGTECJSA-N
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Description

Phenyl(2-phenyl-1H-perimidin-9-yl)methanone is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2-phenyl-1H-perimidin-9-yl)methanone can be synthesized through the condensation of 1,8-diaminonaphthalene with benzil in the presence of an acid catalyst. The reaction typically involves dissolving the reactants in ethanol and adding a few drops of concentrated hydrochloric acid. The mixture is then heated to reflux for approximately 40 hours, during which a yellow precipitate forms. This precipitate is collected by filtration and washed with ethanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenyl-1H-perimidin-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Phenyl(2-phenyl-1H-perimidin-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(2-phenyl-1H-perimidin-9-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(2-phenyl-1H-perimidin-9-yl)methanone is unique due to its specific arrangement of phenyl and perimidine rings, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(Z)-phenyl-(2-phenylperimidin-4-ylidene)methanol

InChI

InChI=1S/C24H16N2O/c27-23(17-8-3-1-4-9-17)19-15-14-16-12-7-13-20-21(16)22(19)26-24(25-20)18-10-5-2-6-11-18/h1-15,27H/b23-19-

InChI Key

RPVOAGTXYXTZTK-NMWGTECJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=N2)/C(=C(/C5=CC=CC=C5)\O)/C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=N2)C(=C(C5=CC=CC=C5)O)C=C4

Origin of Product

United States

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